MSC2363318A (M2698)
Description
Challenges in Targeting the PI3K/Akt/mTOR Pathway: Compensatory Feedback Mechanisms
Despite the clear rationale for targeting the PAM pathway, the clinical efficacy of inhibitors has been met with challenges, primarily due to the existence of compensatory feedback loops. nih.govmdpi.com When a specific component of the pathway is inhibited, the cell can activate alternative signaling routes to bypass the blockade. For instance, inhibition of mTORC1, a component of the mTOR complex, can lead to the paradoxical activation of Akt through a negative feedback loop. nih.govglowm.com This feedback activation can potentially compromise the effectiveness of selective mTORC1 inhibitors. researchgate.net Similarly, inhibition of PI3K can lead to the upregulation of receptor tyrosine kinases, which in turn can reactivate the PI3K/Akt/mTOR pathway and other pro-survival pathways. aacrjournals.org
Rationale for Dual Inhibition of p70S6K and Akt in Cancer Research
The challenges posed by compensatory feedback mechanisms have led to the exploration of dual-targeting strategies. p70S6K is a key downstream effector of mTORC1, and its inhibition is a primary goal of targeting the PAM pathway. However, as mentioned, this can lead to the undesirable activation of Akt. Therefore, the simultaneous inhibition of both p70S6K and Akt presents a logical approach to achieve more comprehensive pathway inhibition and overcome the negative consequences of the Akt feedback loop. researchgate.netmdpi.com This dual inhibition strategy aims to block the pathway at two critical nodes, thereby potentially leading to a more potent and durable anti-tumor response. researchgate.netresearchgate.net
Overview of MSC2363318A (M2698) as a Dual Inhibitor of the PAM Pathway
MSC2363318A (M2698) is an orally active and potent dual inhibitor of p70S6K and the Akt isoforms Akt1 and Akt3. nih.govmedchemexpress.comabmole.com It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of these enzymes, thereby blocking their activity. researchgate.netmedchemexpress.com By simultaneously targeting both p70S6K and Akt, M2698 is designed to provide robust inhibition of the PAM pathway while concurrently preventing the compensatory activation of Akt. nih.govchemietek.com This unique mechanism of action makes M2698 a promising candidate for the treatment of cancers with dysregulated PAM pathway signaling. nih.gov Furthermore, a significant characteristic of M2698 is its ability to cross the blood-brain barrier, which opens up the possibility of treating primary brain malignancies and central nervous system (CNS) metastases. researchgate.netnih.gov
Detailed Research Findings
Preclinical studies have provided significant insights into the activity of M2698. In vitro, M2698 has demonstrated high potency against its targets.
Table 1: In Vitro Inhibitory Activity of M2698
| Target | IC50 (nM) |
|---|---|
| p70S6K | 1 |
| Akt1 | 1 |
| Akt3 | 1 |
| pGSK3β (indirect) | 17 |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. nih.govmedchemexpress.comchemietek.com
In cellular assays, M2698 has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner, particularly those with known alterations in the PI3K pathway. researchgate.nettargetmol.com For instance, it has shown activity in breast cancer cell lines. medchemexpress.com
Research in animal models has further supported the potential of M2698. Oral administration of M2698 resulted in significant tumor growth inhibition in several human cancer xenograft models, including those for breast, pancreatic, glioblastoma, and ovarian cancers. researchgate.netcaymanchem.com Notably, in a breast cancer model with PTEN loss, M2698 demonstrated significant anti-tumor activity. researchgate.net
Properties
Molecular Formula |
Unknown |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Molecular Mechanism of Action of Msc2363318a M2698
Direct Kinase Inhibition Profile
M2698 functions through direct interaction with the active sites of its target kinases, demonstrating high potency and selectivity. researchgate.netresearchgate.net Its profile as a dual inhibitor of both p70S6K and Akt distinguishes it from other inhibitors that target singular components of the PI3K/Akt/mTOR (PAM) pathway. nih.gove-century.us
p70 Ribosomal S6 Kinase (p70S6K) Inhibition
M2698 is a highly potent inhibitor of p70 Ribosomal S6 Kinase (p70S6K), a downstream effector of mTORC1 that plays a crucial role in protein synthesis and cell growth. idrblab.net In vitro biochemical assays have determined its half-maximal inhibitory concentration (IC50) for p70S6K to be approximately 1.0 to 1.1 nM. medkoo.comcaymanchem.comtargetmol.com This potent inhibition effectively blocks the kinase's ability to phosphorylate its substrates, thereby interfering with the signaling cascade that promotes cell proliferation. e-century.us
Akt Isoform Inhibition: Akt1 and Akt3
In addition to its effects on p70S6K, M2698 is a potent inhibitor of the serine/threonine-protein kinases Akt1 and Akt3. ebi.ac.uk The IC50 values for the inhibition of Akt1 and Akt3 are also in the low nanomolar range, reported as 1 nM for both isoforms. medkoo.comnih.govtargetmol.comruixibiotech.com Another analysis reported an IC50 for Akt1 of 4 nM. caymanchem.com Notably, the compound is selective for Akt1 and Akt3, with less activity against the Akt2 isoform. d-nb.info This selectivity is significant as it may help avoid some of the adverse effects associated with pan-Akt inhibition, such as hyperglycemia, which is primarily linked to the inhibition of Akt2. d-nb.info
ATP-Competitive Binding Characteristics
The inhibitory action of M2698 is achieved through its function as an adenosine (B11128) triphosphate (ATP) competitive inhibitor. researchgate.netresearchgate.nete-century.usruixibiotech.com This means that M2698 binds to the ATP-binding pocket of the kinase domain of both p70S6K and Akt. researchgate.netnih.gov By occupying this site, it prevents the natural substrate, ATP, from binding, thereby blocking the transfer of a phosphate (B84403) group to downstream target proteins and effectively halting the signal transduction cascade. e-century.usfrontiersin.org This competitive binding is a key feature of its direct inhibitory mechanism.
| Target Kinase | IC50 (nM) | Inhibition Type |
|---|---|---|
| p70 Ribosomal S6 Kinase (p70S6K) | 1.0 - 1.1 | ATP-Competitive |
| Akt1 | 1.0 - 4.0 | ATP-Competitive |
| Akt3 | 1.0 | ATP-Competitive |
Downstream Signaling Pathway Modulation
The dual inhibition of p70S6K and Akt1/3 by M2698 leads to significant modulation of downstream signaling events. nih.gov This action confirms the on-target activity of the compound within cellular contexts and demonstrates its ability to effectively shut down key outputs of the PAM pathway. researchgate.net
Inhibition of Ribosomal Protein S6 Phosphorylation
A primary and direct consequence of p70S6K inhibition is the suppression of ribosomal protein S6 (S6) phosphorylation. researchgate.netresearchgate.net M2698 potently prevents the phosphorylation of S6, a key step in the regulation of translation and protein synthesis. nih.gov This downstream effect has been demonstrated both in vitro and in vivo, with an IC50 for the indirect inhibition of phosphorylated S6 (pS6) reported to be between 11 and 15 nM. nih.govchemietek.commedchemexpress.comprobechem.com Studies have shown a dose- and concentration-dependent inhibition of pS6 levels in both peripheral blood mononuclear cells and tumor tissues following administration of M2698. researchgate.netd-nb.info
Indirect Inhibition of Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) Phosphorylation
Through its potent inhibition of Akt, M2698 also indirectly affects the phosphorylation state of other Akt substrates. medchemexpress.com One such key substrate is Glycogen Synthase Kinase 3 Beta (GSK3β). nih.gov Akt directly phosphorylates and inactivates GSK3β. nih.govsci-hub.st By inhibiting Akt activity, M2698 prevents this phosphorylation event, leading to an indirect inhibition of GSK3β phosphorylation (pGSK3β). nih.gov The IC50 for this indirect inhibitory effect has been measured at 17 nM. medkoo.comnih.govchemietek.commedchemexpress.com
| Downstream Marker | Effect | IC50 (nM) |
|---|---|---|
| Phospho-Ribosomal Protein S6 (pS6) | Inhibition | 11 - 15 |
| Phospho-Glycogen Synthase Kinase 3 Beta (pGSK3β) | Inhibition | 17 |
Overcoming Akt Activation via Compensatory Feedback Loops
A significant challenge with inhibitors targeting the PAM pathway, such as mTOR inhibitors (rapalogs), is the activation of a compensatory feedback loop. researchgate.netnih.gov Inhibition of mTORC1 or its downstream effector, p70S6K, can relieve a negative feedback mechanism that normally suppresses insulin (B600854) receptor substrate-1 (IRS-1). scientificarchives.com This relief leads to the upstream activation of PI3K and, consequently, the phosphorylation and activation of Akt. scientificarchives.comresearchgate.net This paradoxical activation of Akt, a potent survival kinase, can compromise the therapeutic efficacy of the inhibitor. researchgate.netnih.gov
M2698 is designed to overcome this specific feedback mechanism. nih.govmdpi.com As an ATP-competitive inhibitor, it potently targets not only p70S6K but also Akt isoforms (specifically Akt1 and Akt3). medchemexpress.comnih.gov By simultaneously blocking p70S6K, M2698 effectively inhibits the primary downstream signaling of mTORC1. axonmedchem.com Concurrently, its direct inhibition of Akt prevents the rebound activation that would otherwise occur due to the feedback loop. researchgate.netnih.gov This dual-action ensures a more comprehensive and sustained blockade of the PAM pathway, mitigating a key route of therapeutic resistance. nih.govaxonmedchem.com In cellular contexts, the inhibition of p70S6K by M2698 leads to reduced phosphorylation of its substrate, the ribosomal protein S6, while the simultaneous inhibition of Akt negates the effects of the compensatory feedback loop. researchgate.net
Impact on Cell Growth and Proliferation Regulatory Nodes
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes essential for tumor growth, including protein synthesis, cell growth, and proliferation. scientificarchives.commedchemexpress.com By dual-targeting p70S6K and Akt, M2698 exerts significant control over these regulatory nodes.
The inhibition of p70S6K directly impacts protein synthesis and cell size control. researchgate.net Downstream, this is observed by the potent inhibition of the phosphorylation of ribosomal protein S6 (pS6). medchemexpress.comnih.gov Furthermore, M2698 indirectly inhibits the phosphorylation of GSK3β, another substrate in the pathway. medchemexpress.comnih.govmedchemexpress.cn
The compound's impact on cell proliferation has been demonstrated across various cancer cell lines. M2698 inhibits proliferation in a dose-dependent manner in breast cancer cell lines with IC50 values ranging from 0.02 to 8.5 μM. medchemexpress.commedchemexpress.cn Studies on ovarian and uterine cancer cell lines also showed decreased proliferation when treated with M2698. researchgate.net For instance, in SKOV3ip1 and Ishikawa cell lines, M2698 treatment led to a decrease in proliferation. researchgate.net The cell cycle, a fundamental process for proliferation, is controlled by a series of checkpoints and protein kinases. nih.gov The PI3K/Akt pathway plays a role in regulating cell cycle progression, and its inhibition by M2698 can lead to cell cycle arrest, thereby halting cell division. mdpi.comnih.gov For example, in the SKOV3ip1 ovarian cancer model, treatment with M2698 was shown to reduce the number of Ki67-positive cells, a marker of proliferation. researchgate.net
| Cell Line Type | Reported IC50 Range | Reference |
|---|---|---|
| Breast Cancer | 0.02 - 8.5 µM | medchemexpress.commedchemexpress.cn |
| Ovarian Cancer (Resistant, e.g., SKOV3ip1) | > 5 µM | researchgate.net |
| Uterine Cancer (Resistant, e.g., Ishikawa) | > 5 µM | researchgate.net |
| Ovarian Cancer (Sensitive, e.g., Igrov1) | < 5 µM | researchgate.net |
| Uterine Cancer (Sensitive, e.g., Hec1b) | < 5 µM | researchgate.net |
Kinase Selectivity Spectrum of MSC2363318A (M2698)
M2698 is a highly potent inhibitor of its primary targets, demonstrating strong affinity for p70S6K, Akt1, and Akt3 with IC50 values in the low nanomolar range. medchemexpress.comabmole.comnih.gov Research indicates an IC50 of approximately 1 nM for p70S6K, Akt1, and Akt3. medchemexpress.comabmole.commedchemexpress.cn Another study reported IC50 values of 1.1 nM and 4 nM for p70S6K and Akt1, respectively. caymanchem.com
The compound is also highly selective. caymanchem.comnih.gov In a broad kinase panel screening of 265 kinases, M2698 showed remarkable specificity. caymanchem.com Only six of the 264 kinases tested exhibited an IC50 within a 10-fold range of the p70S6K IC50. nih.gov While it is highly selective for p70S6K and Akt1, it also demonstrates inhibitory activity against a few other kinases, but at significantly lower potencies. caymanchem.com These include Protein Kinase A (PKA), p90 ribosomal S6 kinase 1 (MSK1), MSK2, cGMP-dependent protein kinase 1α (PKG1α), PKG1β, and protein kinase X (PRKX). caymanchem.com The compound is notably selective over Aurora B kinase, with a much higher IC50 value of 170 nM. caymanchem.com
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| p70S6K | 1 - 1.1 | medchemexpress.comcaymanchem.comnih.gov |
| Akt1 | 1 - 4 | medchemexpress.comcaymanchem.comnih.gov |
| Akt3 | 1 | medchemexpress.comabmole.comnih.gov |
| pGSK3β (indirect) | 17 | medchemexpress.comnih.gov |
| pS6 (indirect) | 15 | medchemexpress.comnih.gov |
| Aurora B kinase | 170 | caymanchem.com |
Preclinical Efficacy Studies of Msc2363318a M2698 in Cancer Models
In Vitro Anti-Proliferative Activity
Efficacy Across Diverse Solid Tumor Cell Lines
MSC2363318A has exhibited potent anti-proliferative activity in a wide range of solid tumor cell lines. researchgate.netaacrjournals.org In breast cancer cell lines, the compound inhibits proliferation in a dose-dependent manner, with IC50 values ranging from 0.02 to 8.5 μM. medchemexpress.com The compound is a highly selective and potent inhibitor of p70S6K, Akt1, and Akt3, with an IC50 of 1 nM for all three kinases. medchemexpress.comchemietek.com It also indirectly inhibits pGSK3β and pS6 with IC50 values of 17 nM and 15 nM, respectively. nih.govmedchemexpress.com
Correlation with PI3K Pathway Genomic Alterations in Cell Lines
The anti-proliferative effects of MSC2363318A are particularly pronounced in cancer cell lines harboring genomic alterations in the PI3K/Akt/mTOR (PAM) pathway. researchgate.netaacrjournals.org Dysregulation of this pathway, which occurs in approximately 30% of human cancers, is a key driver of tumor growth and resistance to therapy. nih.govcaymanchem.com MSC2363318A's efficacy is linked to its ability to inhibit the PAM pathway, and its potency is enhanced in cells with alterations such as PTEN loss of function or PIK3CA mutations. researchgate.netresearchgate.net In fact, a preclinical study demonstrated that MSC2363318A inhibited tumor growth in various human cancer xenograft models, including those for breast, pancreatic, glioblastoma, and ovarian cancers, particularly in cell lines with PI3K pathway genomic alterations. genomenon.comjax.org
In Vivo Anti-Tumor Efficacy in Murine Xenograft Models
Efficacy in Breast Cancer Xenografts (e.g., Triple-Negative, Her2-Expressing)
MSC2363318A has shown dose-dependent tumor growth inhibition in mouse xenograft models of breast cancer with dysregulated PAM pathways. nih.gov This includes models of triple-negative breast cancer (MDA-MB-468) and Her2-expressing breast cancer (MDA-MB-453 and JIMT-1). nih.govchemietek.comaxonmedchem.com Preclinical pharmacodynamic studies have shown that the compound dose-dependently inhibits pS6 in tumor tissue, with greater than 70-80% inhibition associated with tumor control in these models. nih.gov Furthermore, in a breast cancer model with PTEN loss of function, oral administration of MSC2363318A resulted in tumor regression. researchgate.netresearchgate.net
Efficacy in Glioblastoma Xenografts (e.g., U251 Orthotopic Models)
A significant characteristic of MSC2363318A is its ability to cross the blood-brain barrier. nih.govresearchgate.net This has been demonstrated in preclinical studies in rats and mice, with brain tumor exposure being four-fold higher than in non-diseased brain tissue. nih.gov In orthotopically implanted U251 glioblastoma models, MSC2363318A reduced the brain tumor burden and prolonged survival in mice. nih.govchemietek.comaxonmedchem.com The efficacy was also evaluated in patient-derived glioma stem cell (GSC) lines, where sensitive lines (IC50 ≤ 1µM) showed a significant increase in median survival time when treated with M2698. researchgate.netaacrjournals.org For instance, in the sensitive GSC231 cell line, the median survival time increased from 47 days in the control group to 62 days in the M2698-treated group. researchgate.netaacrjournals.org
Efficacy in Pancreatic Cancer Xenografts (e.g., MiaPaCa-2)
The anti-tumor activity of MSC2363318A extends to pancreatic cancer models. In mouse xenograft models using MiaPaCa-2 pancreatic cancer cells, M2698 has been shown to reduce tumor volume. caymanchem.combertin-bioreagent.com The MiaPaCa-2 xenograft is a widely used preclinical model for studying pancreatic cancer and evaluating the efficacy of new therapeutic agents. xenograft.net Oral treatment with MSC2363318A led to significant tumor growth inhibition in subcutaneous human pancreatic cancer xenograft models. researchgate.net
Efficacy in Ovarian Cancer Xenografts (e.g., SKOV3ip1, HeyA8, Igrov1 Orthotopic Models)
The compound MSC2363318A (M2698) has demonstrated notable antitumor effects in preclinical evaluations using various ovarian cancer models. In studies involving murine orthotopic models of ovarian cancer, including SKOV3ip1, HeyA8, and Igrov1, M2698 was found to decrease both tumor growth and the spread of metastases. nih.gov The therapeutic efficacy in these models is achieved by reducing cancer cell proliferation, limiting angiogenesis, and promoting cell death. nih.gov For instance, in the SKOV3ip1 model, treatment with M2698 led to increased levels of cleaved caspase 3, a marker of apoptosis or programmed cell death. researchgate.net Although SKOV3ip1 was identified as the most resistant among ten tested ovarian cancer cell lines in vitro, the compound still showed activity in vivo. nih.govresearchgate.net In the Igrov1 model, similar positive results regarding tumor growth and metastatic spread were observed. researchgate.net
Table 1: Efficacy of M2698 in Ovarian Cancer Xenograft Models
| Model | Key Findings |
|---|---|
| SKOV3ip1 Orthotopic | Decreased tumor growth and metastases. nih.gov |
| Increased cleaved caspase 3, indicating apoptosis. researchgate.net | |
| HeyA8 Orthotopic | Reduction in tumor growth and metastases. nih.gov |
| Igrov1 Orthotopic | Diminished tumor growth and metastatic spread. nih.govresearchgate.net |
Efficacy in Uterine Cancer Xenografts (e.g., Hec1a Orthotopic Models)
The therapeutic potential of MSC2363318A (M2698) has been investigated in preclinical uterine cancer models. Specifically, in the Hec1a orthotopic xenograft model, M2698 demonstrated an ability to reduce tumor growth. nih.govresearchgate.net The biological effects in this model were characterized by a decrease in cell proliferation, as measured by Ki67 levels, and an increase in cell death, indicated by a rise in cleaved caspase 3. nih.govresearchgate.net When used in combination with paclitaxel (B517696) in the Hec1a model, a statistically significant decrease in tumor growth was observed compared to control groups. researchgate.net
Table 2: Efficacy of M2698 in Uterine Cancer Xenograft Model
| Model | Key Findings |
|---|---|
| Hec1a Orthotopic | Decreased tumor growth. nih.govresearchgate.net |
| Reduced cellular proliferation (Ki67). nih.govresearchgate.net | |
| Increased cell death (cleaved caspase 3). nih.govresearchgate.net |
Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenografts (e.g., A549)
In the context of non-small cell lung cancer (NSCLC), MSC2363318A (M2698) has shown efficacy in reducing tumor volume in A549 mouse xenograft models. caymanchem.combertin-bioreagent.com The A549 cell line is noted for being resistant to apoptosis induced by certain agents. nih.gov Studies have shown that M2698 can inhibit the growth of A549 tumors. nih.gov The mechanism of action involves the dual inhibition of p70S6K and Akt. caymanchem.combertin-bioreagent.com
Table 3: Efficacy of M2698 in NSCLC Xenograft Model
| Model | Key Findings |
|---|---|
| A549 Xenograft | Reduction in tumor volume. caymanchem.combertin-bioreagent.com |
| Significant inhibition of tumor growth. nih.gov |
Impact on Tumor Microenvironment
Inhibition of Tumor Angiogenesis (e.g., Microvessel Density Reduction)
MSC2363318A (M2698) has been shown to impact the tumor microenvironment by inhibiting angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth. nih.govmdpi.com This effect is achieved by reducing the density of microvessels within the tumor. nih.gov In the SKOV3ip1 ovarian cancer model, treatment with M2698 alone resulted in decreased microvessel density (MVD). nih.govresearchgate.net Similar reductions in the angiogenesis marker CD31 were also observed in the Hec1a uterine cancer orthotopic model following treatment. nih.govresearchgate.net The mTOR pathway, which M2698 inhibits, is known to regulate the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF). mdpi.com
Blood-Brain Barrier Permeability and Central Nervous System Tumor Targeting
Brain Penetration in Preclinical Models
A significant attribute of MSC2363318A (M2698) is its ability to cross the blood-brain barrier (BBB), a critical feature for treating central nervous system (CNS) tumors. medkoo.comnih.govmedchemexpress.come-century.us Preclinical studies in rats and mice have confirmed that orally administered M2698 is brain-penetrant. nih.gove-century.us In fact, exposure of the compound in brain tumors was found to be four-fold higher than in non-diseased brain tissue. nih.gove-century.us This ability to achieve significant exposure in the brain is a key characteristic for its potential use in treating brain cancers like glioblastoma and brain metastases. nih.govnih.gov The compound was specifically optimized for CNS penetration using rational structure-based design. drugdiscoverychemistry.com
Table 4: Compound and Protein Names
| Abbreviation/Name | Full Name/Synonym |
| MSC2363318A | M2698, Rupitasertib medkoo.com |
| p70S6K | Ribosomal protein S6 kinase beta-1 mdpi.com |
| Akt | Protein kinase B |
| PI3K | Phosphoinositide 3-kinase |
| mTOR | Mammalian target of rapamycin |
| VEGF | Vascular endothelial growth factor |
| CD31 | Platelet endothelial cell adhesion molecule (PECAM-1) |
| Ki67 | Marker of proliferation Ki-67 |
| Caspase 3 | Cysteine-aspartic acid protease 3 |
Enhanced Exposure in Brain Tumor Tissues
A significant challenge in treating brain malignancies is the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents into the central nervous system (CNS). Preclinical studies have demonstrated that MSC2363318A (M2698) is capable of penetrating the BBB. researchgate.netmedchemexpress.comchemietek.comaxonmedchem.com Research in animal models, including rats and mice, confirmed that orally administered M2698 effectively crosses the BBB. chemietek.comaxonmedchem.comnih.gov
Notably, the compound shows preferential accumulation in cancerous brain tissue. Studies revealed that brain tumor exposure to M2698 was fourfold higher than in non-diseased brain tissue. chemietek.comaxonmedchem.comnih.gov This enhanced exposure in the tumor microenvironment is critical for therapeutic efficacy. Further pharmacokinetic analysis in rat models quantified this distribution, showing a significant concentration gradient between brain tissue and systemic circulation. After a 16-hour infusion, the mean concentration of M2698 was 1750 ng/g in the brain compared to 175 ng/mL in the plasma. medchemexpress.com In a separate study, M2698 demonstrated a tumor-to-plasma exposure ratio of 12:1 over a 24-hour period. medchemexpress.com This capacity for increased concentration at the tumor site highlights its potential for treating primary brain cancers like glioblastoma, as well as CNS metastases. nih.govresearchgate.netnih.gov In an orthotopically implanted U251 glioblastoma model, treatment with M2698 led to a reduction in brain tumor burden and prolonged survival in mice. chemietek.comaxonmedchem.comnih.gov
| Tissue | Mean Concentration | Study Conditions | Source |
|---|---|---|---|
| Brain | 1750 ng/g | After 16-hour infusion | medchemexpress.com |
| Plasma | 175 ng/mL | ||
| Tumor vs. Plasma Ratio | 12:1 | Over 24 hours | medchemexpress.com |
| Brain Tumor vs. Non-Disease Brain Ratio | 4:1 | Not specified | chemietek.comaxonmedchem.comnih.gov |
Combinatorial Preclinical Strategies
To enhance anti-tumor activity, M2698 has been evaluated in combination with standard-of-care cancer therapies in various preclinical models.
The biological effects of this combination were further investigated in an ovarian cancer model (SKOV3ip1). researchgate.netnih.gov Analysis of the proliferation marker Ki67 showed that the combination of M2698 and paclitaxel resulted in the most significant reduction in cellular proliferation compared to either single-agent treatment or the vehicle. researchgate.netnih.gov These findings suggest that M2698 can potentiate the cytotoxic effects of standard chemotherapy. nih.gov In vitro studies confirmed synergistic cytotoxicity between M2698 and paclitaxel in specific ovarian (SKOV3ip1) and uterine (Ishikawa, SKUT2) cancer cell lines. nih.gov
| Cancer Model | Endpoint | Treatment Group | Result | Source |
|---|---|---|---|---|
| SKUT2 Uterine Cancer (in vivo) | Mean Overall Survival | Vehicle | 61.9 days | nih.gov |
| Paclitaxel Alone | 73.6 days | |||
| M2698 Alone | 89.7 days | |||
| M2698 + Paclitaxel | 104.2 days | |||
| SKOV3ip1 Ovarian Cancer (in vivo) | Mean Ki67-Positive Cells (Proliferation) | Vehicle | 105.9 cells/HPF | researchgate.netnih.gov |
| Paclitaxel Alone | 51.4 cells/HPF | |||
| M2698 Alone | 89.9 cells/HPF | |||
| M2698 + Paclitaxel | 18.0 cells/HPF |
The efficacy of M2698 has also been explored in combination with anti-angiogenic therapies, which work by inhibiting the formation of new blood vessels that tumors need to grow. In a murine ovarian cancer model (SKOV3ip1) designed to mimic acquired resistance to the anti-angiogenic drug bevacizumab, the addition of M2698 demonstrated a significant therapeutic benefit. nih.govresearchgate.net
| Treatment Group | Mean Overall Survival | Source |
|---|---|---|
| Vehicle (Control) | 42.0 days | nih.govresearchgate.net |
| Bevacizumab-Sensitive | 47.2 days | |
| Bevacizumab Induction followed by M2698 | 66.0 days |
Pharmacodynamic Characterization of Msc2363318a M2698 in Preclinical Systems
In Vitro Pharmacodynamic Markers of Target Inhibition
In vitro studies have demonstrated the potent inhibitory activity of MSC2363318A against its intended targets and their downstream effectors in a concentration-dependent manner.
Concentration-Dependent Inhibition of Target Substrate Phosphorylation
MSC2363318A exhibits high potency in inhibiting the phosphorylation of its primary targets. In vitro, it shows IC50 values of 1 nM for the inhibition of p70S6K, Akt1, and Akt3. chemietek.commedchemexpress.comnih.govmedkoo.comabmole.comresearchgate.net Beyond direct targets, MSC2363318A also indirectly inhibits the phosphorylation of key downstream substrates within the PI3K/Akt/mTOR pathway. The indirect inhibition of phosphorylated GSK3β (pGSK3β) has been reported with an IC50 of 17 nM. chemietek.comnih.govmedkoo.comresearchgate.net Similarly, the indirect inhibition of phosphorylated ribosomal protein S6 (pS6), a well-established downstream marker of p70S6K activity, shows an IC50 of 15 nM. chemietek.comnih.govmedkoo.comresearchgate.net
Table 1: In Vitro Inhibition Potency of MSC2363318A
| Target/Marker | Inhibition Type | IC50 (nM) |
| p70S6K | Direct | 1 |
| Akt1 | Direct | 1 |
| Akt3 | Direct | 1 |
| pGSK3β | Indirect | 17 |
| pS6 | Indirect | 15 |
In Vivo Pharmacodynamic Markers of Target Inhibition
Preclinical in vivo studies have confirmed the pharmacodynamic activity of MSC2363318A, demonstrating dose-dependent inhibition of target substrate phosphorylation in tumor tissue and sustained inhibition of downstream effectors.
Sustained Inhibition of Downstream Effectors in Preclinical Models
Studies in xenograft models have shown that oral treatment with MSC2363318A results in sustained inhibition of S6K phosphorylation for up to 24 hours. researchgate.net Inhibition of pS6 has also been observed in tumor tissue following treatment. researchgate.net While pGSK3β inhibition was primarily quantified in vitro, its role as a downstream effector suggests its modulation in vivo as well, consistent with the compound's mechanism of action. Some preclinical models have also shown reduced levels of both p70 S6 kinase (S6K) and ribosomal protein S6 (S6) following treatment. researchgate.net
Table 2: In Vivo Pharmacodynamic Effects of MSC2363318A on Phosphorylation
Molecular and Cellular Research Methodologies Applied to Msc2363318a M2698
Cell Viability and Proliferation Assays (e.g., MTT, EdU Incorporation)
Cell viability and proliferation assays are fundamental tools used to assess the impact of a compound on cell health and growth. Studies investigating MSC2363318A have frequently utilized assays such as the MTT assay and EdU incorporation to quantify its effects on cancer cell lines.
MSC2363318A has been shown to inhibit proliferation in a dose-dependent manner across various cancer cell lines, including breast tumor cell lines, with varying half-maximal inhibitory concentration (IC50) values idrblab.netresearchgate.netsci-hub.se. The MTT assay, which measures metabolic activity as an indicator of cell viability, has been used to determine the sensitivity of ovarian and uterine cancer cell lines to MSC2363318A treatment idrblab.netmedchemexpress.com.
| Cell Line | Cancer Type | MSC2363318A IC50 (µM) | Source |
| Breast Tumor Lines | Breast | 0.02 - 8.5 | idrblab.netsci-hub.se |
| Ovca432 | Ovarian | 0.7 | |
| SKOV3ip1 | Ovarian | 12.9 | |
| Ovarian Lines | Ovarian | 0.7 - 12.9 | |
| Uterine Lines | Uterine | Varied | idrblab.netmedchemexpress.com |
| RF-24 (sensitive) | Uterine | Statistically significantly lower than resistant RF-24 |
EdU incorporation assays, which measure DNA synthesis during active proliferation, have also demonstrated that MSC2363318A significantly reduces the percentage of proliferating cells in ovarian and uterine cancer cell lines idrblab.netmedchemexpress.com. For instance, a statistically significant reduction in percent EdU incorporation was observed in both sensitive and resistant RF-24 cell lines treated with MSC2363318A in combination with bevacizumab.
Protein Expression and Phosphorylation Analysis (e.g., Immunoblotting)
Immunoblotting, also known as Western blotting, is a widely used technique to detect specific proteins and analyze their phosphorylation status, providing insights into the activation state of signaling pathways. This method has been crucial in understanding how MSC2363318A affects key proteins in cellular pathways.
Studies have employed immunoblot analysis to examine the effects of MSC2363318A on downstream and pathway markers idrblab.netmedchemexpress.com. It has been shown that MSC2363318A inhibits the activity of p70S6K and suppresses Akt activity in breast cancer cell lines, while also inducing feedback loop phosphorylation on Akt idrblab.netsci-hub.se. Furthermore, MSC2363318A has been found to indirectly inhibit the phosphorylation of GSK3β and S6 ribosomal protein idrblab.netsci-hub.se. Dose-dependent inhibition of target substrate phosphorylation has been consistently observed both in vitro and in vivo researchgate.net. Immunoblotting has also been used to validate findings from high-throughput methods like RPPA, confirming changes in protein expression and phosphorylation, such as the reduction of phosphorylated S6 ribosomal protein and an increase in phosphorylated Akt at residue 473 upon MSC2363318A treatment. Antibodies against phosphorylated proteins like pS6 and pGSK3β have been utilized in these analyses researchgate.net.
Genetic Manipulation Techniques (e.g., Plasmid Transfection)
Genetic manipulation techniques, such as plasmid transfection, are valuable for introducing exogenous DNA into cells to study gene function, regulation, or the impact of specific protein expression on cellular processes. While the primary mechanism of MSC2363318A involves direct protein inhibition, plasmid transfection has been utilized in conjunction with MSC2363318A studies to further characterize underlying mechanisms and identify potential biomarkers of response idrblab.netmedchemexpress.com. Plasmid transfection allows for the transient or stable expression of specific genes, which can help researchers understand how altering the levels of certain proteins influences cellular sensitivity or resistance to MSC2363318A. This technique is a standard method in eukaryotic cells for studying gene function and can involve introducing plasmids containing recombinant genes. Its application in the context of MSC2363318A research contributes to a broader understanding of the compound's effects within complex cellular networks idrblab.netmedchemexpress.com.
High-Throughput Protein Analysis (e.g., Reverse Phase Protein Array [RPPA])
Reverse Phase Protein Array (RPPA) is a high-throughput proteomic technique that allows for the quantitative analysis of protein expression and phosphorylation in multiple samples simultaneously. This method is particularly useful for profiling signaling pathways and identifying potential biomarkers.
RPPA has been applied in studies involving MSC2363318A treatment of ovarian and uterine cancer cell lines idrblab.netmedchemexpress.com. This technique was instrumental in characterizing the underlying mechanisms of response and identifying potential biomarkers idrblab.netmedchemexpress.com. RPPA analysis revealed differential expression of proteins within the PI3K/AKT/P70S6 signaling pathway following treatment with MSC2363318A idrblab.netmedchemexpress.com. Quantitative data from RPPA, such as the logarithmic ratio values for YAP1 and phosphorylated YAP1 in various cancer cell lines, have provided insights into potential markers of sensitivity or resistance to the compound idrblab.netmedchemexpress.com. RPPA's ability to detect changes in protein levels and activation status across numerous samples makes it a powerful tool for comprehensive pathway analysis in the context of drug studies.
In Vivo Imaging Techniques (e.g., Bioluminescence Imaging for Tumor Monitoring)
In vivo imaging techniques, such as bioluminescence imaging (BLI), are essential for monitoring tumor growth and response to treatment in live animal models in a non-invasive manner. BLI relies on the detection of light produced by luciferase-expressing cells.
Bioluminescence imaging has been employed in preclinical studies of MSC2363318A to monitor the growth of tumors derived from luciferase-labeled ovarian and uterine cancer cells in mice. This technique allowed for the confirmation of tumor establishment and the longitudinal monitoring of tumor burden. BLI was also used to evaluate the effect of MSC2363318A on the regression of established tumors. Furthermore, changes in bioluminescence intensity helped in classifying mice into groups based on their response to other treatments, such as bevacizumab sensitivity or resistance, allowing for the investigation of MSC2363318A's effects in different contexts. BLI provides a sensitive and quantitative method for assessing the efficacy of MSC2363318A in reducing tumor growth and potentially prolonging survival in vivo.
Immunohistochemistry for Biomarker and Angiogenesis Assessment
Immunohistochemistry (IHC) is a technique used to detect specific antigens (proteins) in tissue sections using antibodies. It is valuable for assessing protein expression levels, cellular localization, and tissue morphology, often used for biomarker identification and evaluating biological processes like angiogenesis.
IHC has been utilized in studies of MSC2363318A to evaluate its effects on tumor-associated angiogenesis by quantifying the expression of CD31, a marker for endothelial cells in blood vessels idrblab.netmedchemexpress.com. These studies showed a decrease in microvessel density (MVD) in murine tumor models after treatment with MSC2363318A, either alone or in combination with other therapeutic agents. IHC has also been used to assess cellular proliferation within tumors by staining for Ki67, a proliferation marker. This analysis demonstrated a reduction in Ki67-positive cells following MSC2363318A treatment, indicating decreased tumor cell proliferation idrblab.netmedchemexpress.com. IHC provides crucial histological evidence of the compound's impact on tumor biology, including its effects on the tumor microenvironment and cell proliferation rates idrblab.netmedchemexpress.com.
Structural Biology and Computational Studies of Msc2363318a M2698
X-ray Crystallography of MSC2363318A (M2698) in Complex with Kinase Targets (e.g., p70S6K)
The three-dimensional structure of M2698 in complex with its kinase target, p70S6K, has been determined by X-ray crystallography. mdpi.comrcsb.org The crystal structure, available in the Protein Data Bank (PDB) under the accession code 7N93, reveals the binding mode of the inhibitor within the ATP-binding pocket of the kinase. mdpi.comrcsb.org
The resolution of the crystal structure is 2.74 Å. rcsb.org Analysis of the complex shows that M2698 binds to the kinase domain of p70S6K. rcsb.org The quinazoline (B50416) carboxamide scaffold of M2698 forms key interactions with the hinge region of the kinase, a common feature for many kinase inhibitors. researchgate.netrcsb.org These interactions are crucial for the high-affinity binding of the compound.
Table 1: Crystallographic Data for p70S6K in Complex with M2698
| Parameter | Value |
| PDB ID | 7N93 |
| Resolution | 2.74 Å |
| R-Value Work | 0.211 |
| R-Value Free | 0.290 |
| Method | X-RAY DIFFRACTION |
Data sourced from the RCSB Protein Data Bank. rcsb.org
In Silico Docking and Ligand-Protein Interaction Analysis
Computational docking studies have been employed to investigate the binding of M2698 to p70S6K and to understand its dual inhibitory activity against Akt. mdpi.comnih.gov These studies utilize the crystal structure of the p70S6K-M2698 complex to validate the docking protocols. mdpi.com The docking poses of M2698 generated by software like the Molecular Operating Environment (MOE) show good agreement with the experimentally determined binding mode, with a low root-mean-square deviation (RMSD) of 1.03 Å. mdpi.comnih.gov
Ligand-protein interaction analysis reveals specific residues within the binding pocket that are critical for the interaction with M2698. mdpi.com For instance, in the p70S6K complex, the inhibitor forms hydrogen bonds and other non-covalent interactions with key amino acids. mdpi.com An analysis using the OCA (Optimized Contact Analysis) tool identified atom N13 of M2698 as a potential site for modification to enhance selectivity. mdpi.com This atom is located near the hinge residues E173 and E175. mdpi.com
Table 2: In Silico Docking Results for M2698
| Target | Docking Score (S) | RMSD (Å) |
| p70S6K | -9.7 | 1.03 |
Data obtained from in silico docking studies. mdpi.com
Molecular Dynamics Simulations for Binding Stability Assessment
To assess the stability of the M2698-protein complex over time, molecular dynamics (MD) simulations have been performed. mdpi.comnih.gov These simulations provide insights into the dynamic behavior of the ligand within the binding pocket and the conformational changes of the protein upon inhibitor binding. For the p70S6K-M2698 complex, MD simulations were run for 100 nanoseconds. mdpi.com
The results of these simulations help in understanding the stability of the key interactions observed in the static crystal structure and docking poses. mdpi.com The system size for the p70S6K simulation comprised approximately 45,600 atoms. mdpi.com Such simulations are crucial for confirming the binding mode and for guiding the design of more potent and selective inhibitors. plos.orgrsc.org
Computational Design and Analysis of Analogues for Enhanced Selectivity
A significant focus of computational studies on M2698 has been the design of analogues with improved selectivity for p70S6K over Akt2. researchgate.netmdpi.comnih.gov This is driven by the observation that the dual inhibition of Akt, particularly Akt2, may be linked to side effects. researchgate.netmdpi.com
Computational approaches, including in silico docking and analysis of ligand-protein interactions, have been used to guide the design of a library of M2698 analogues. researchgate.netnih.gov One key strategy involved modifying the N13 atom of M2698 to a neutral group. researchgate.netnih.gov The rationale was that removing an interaction with the hinge residues might have a more significant impact on the stability of the M2698-Akt2 complex due to the larger binding site of Akt2. mdpi.com
These computational efforts led to the identification of an analogue, designated as S34, which exhibited a superior docking score for p70S6K compared to Akt2. mdpi.comnih.gov Subsequent MD simulations suggested that S34 forms more stable hydrogen bond interactions with p70S6K than with Akt2, supporting its potential for enhanced selectivity. mdpi.comnih.gov
Biomarkers of Response and Mechanisms of Resistance to Msc2363318a M2698
Identification of Predictive Biomarkers for Sensitivity
PIK3CA Mutations and Other PI3K Pathway Genomic Alterations
The rationale for targeting the PAM pathway is strongest in tumors harboring genetic alterations that lead to its constitutive activation. researchgate.net Preclinical studies have consistently shown that the anti-proliferative effects of MSC2363318A are particularly potent in cancer cell lines with genomic alterations in the PI3K pathway. researchgate.netresearchgate.net
Research has hypothesized that mutations causing activation of the PI3K/AKT pathway, such as inactivating mutations in PTEN and activating mutations in PIK3CA, would confer the greatest sensitivity to MSC2363318A. researchgate.netnih.gov This hypothesis was tested across panels of ovarian and uterine cancer cell lines. nih.gov For instance, in a study of uterine cancer cell lines, the SKUT2 model, which possesses both PTEN and PIK3CA mutations, was utilized to demonstrate the robust antitumor effects of MSC2363318A-based therapy. nih.gov Similarly, in gastric cancer models, PIK3CA mutations were identified as potential markers of sensitivity to M2698 (then called DIACC3010). researchgate.net
The sensitivity of various ovarian and uterine cancer cell lines to MSC2363318A, as measured by the half-maximal inhibitory concentration (IC50), has been characterized alongside their key pathway mutations.
Table 1: In Vitro Sensitivity of Ovarian Cancer Cell Lines to MSC2363318A and Associated PI3K Pathway Mutations
| Cell Line | IC50 (µM) | PIK3CA Mutation | PTEN Mutation/Loss |
|---|---|---|---|
| Ovca432 | 0.7 | Wild Type | Wild Type |
| HeyA8 | 2.1 | Wild Type | Wild Type |
| Igrov1 | 3.5 | H1047R | Wild Type |
| SKOV3ip1 | 12.9 | Wild Type | Null |
Data sourced from a study on ovarian and uterine malignancies. nih.gov
Table 2: In Vitro Sensitivity of Uterine Cancer Cell Lines to MSC2363318A and Associated PI3K Pathway Mutations
| Cell Line | IC50 (µM) | PIK3CA Mutation | PTEN Mutation/Loss |
| AN3CA | 0.0004 | Wild Type | Null |
| Hec1a | 0.4 | E545K | Wild Type |
| Ishikawa | 5.0 | Wild Type | Null |
| KLE | 33.8 | Wild Type | Wild Type |
| Data sourced from a study on ovarian and uterine malignancies. nih.gov |
While a direct correlation is complex, the data supports that alterations within the PAM pathway are a key consideration for sensitivity to MSC2363318A. However, the presence of confounding markers, such as mutations in KRAS or EGFR, can diminish the response even in tumors with PAM pathway alterations. nih.gov
Role of YAP1 as a Marker of Sensitivity
Yes-associated protein 1 (YAP1) has been identified as a potential predictive biomarker for sensitivity to MSC2363318A. researchgate.netnih.gov In a study involving 21 cancer cell lines, Reverse Phase Protein Array (RPPA) results showed a correlation between YAP1 levels and sensitivity to the inhibitor. nih.govnih.gov Specifically, lower baseline levels of YAP1 were associated with increased sensitivity to MSC2363318A. nih.govnih.gov This finding suggests that YAP1 could be a valuable marker for patient stratification in clinical trials. nih.gov
However, the role of YAP1 is complex, as it has also been implicated in resistance mechanisms. Emerging research indicates that the Hippo/YAP1 pathway can be activated as a compensatory mechanism when the PI3K pathway is inhibited, with YAP1 overexpression being noted in cell lines resistant to AKT inhibitors. nih.govresearchgate.net
Cellular and Molecular Mechanisms of Acquired Resistance
Despite the rational design of MSC2363318A to circumvent feedback loops, both primary and acquired resistance remain significant challenges for PAM pathway inhibitors. scientificarchives.com Resistance can arise from various cellular and molecular adaptations.
One key mechanism involves the activation of alternative signaling pathways that bypass the inhibited nodes. scientificarchives.com There is significant crosstalk between the PI3K/AKT/mTOR and other cascades, most notably the MAPK pathway. scientificarchives.com Upregulation of the MAPK pathway can sustain cell proliferation and survival despite effective PI3K pathway blockade. scientificarchives.com In the context of M2698, a lack of pERK up-regulation was identified as a potential biomarker for synergistic efficacy when combined with trastuzumab, implying that pERK up-regulation is a likely resistance mechanism. researchgate.net
Another described mechanism of acquired resistance to AKT inhibitors involves the hyper-phosphorylation and activation of multiple receptor tyrosine kinases (RTKs), such as EGFR and HER2. This can reactivate downstream signaling cascades, rendering the initial inhibition ineffective. In breast cancer models, upregulation of estrogen receptor (ER) signaling has also been shown to cause acquired resistance to PAM pathway inhibitors. scientificarchives.com
Specifically for MSC2363318A, studies have suggested that an increase in total YAP1 levels is observed in cell lines that are more resistant to the drug. researchgate.net This suggests a dual role for YAP1: low baseline levels may predict sensitivity, while its upregulation upon treatment could be a mechanism of acquired resistance.
Strategies to Overcome Resistance to PAM Pathway Inhibitors
Overcoming resistance to PAM pathway inhibitors like MSC2363318A often involves combination therapy. scientificarchives.com By targeting both the primary pathway and the emerging resistance mechanism simultaneously, it is possible to enhance therapeutic efficacy and durability.
Several combination strategies have shown promise in preclinical and clinical studies:
Combination with Hormone Therapy: In a phase 1 clinical trial, M2698 was combined with tamoxifen (B1202) for patients with advanced breast cancer. This combination showed antitumor activity in heavily pretreated patients, suggesting it could overcome treatment resistance. nih.gov
Combination with HER2-Targeted Therapy: The same clinical trial also evaluated M2698 in combination with trastuzumab in patients with advanced, resistant breast cancer, where it also demonstrated antitumor activity. nih.gov
Dual Pathway Blockade: A broader strategy involves combining PI3K/AKT pathway inhibitors with inhibitors of compensatory pathways, such as the MEK/ERK pathway. nih.gov This approach aims to prevent the tumor cells from escaping via signaling crosstalk.
These strategies highlight the importance of identifying resistance mechanisms to rationally design combination therapies that can circumvent them, ultimately improving patient outcomes.
Therapeutic Implications and Future Research Directions
Preclinical Rationale for Developing Dual p70S6K/Akt Inhibitors
The development of dual p70S6K/Akt inhibitors like M2698 is a strategic approach to counteract a common resistance mechanism in cancer therapy. The PI3K/Akt/mTOR (PAM) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in approximately 30% of human cancers. nih.gov This makes it a prime target for therapeutic intervention.
However, the effectiveness of inhibitors that target single nodes in this pathway, such as mTORC1 inhibitors (rapalogs), can be limited by a compensatory feedback loop. nih.gov Inhibition of mTORC1 can lead to the phosphorylation and activation of Akt, which can then continue to promote cell survival and proliferation, thereby undermining the therapeutic effect. nih.govsci-hub.se
A dual inhibitor that simultaneously targets both p70S6K (a downstream effector of mTOR) and Akt is designed to overcome this feedback mechanism. nih.govaxonmedchem.com By blocking p70S6K, the inhibitor provides potent inhibition of the PAM pathway, while the concurrent inhibition of Akt directly counteracts the compensatory feedback loop. nih.gov This dual action is expected to result in a more profound and durable anti-tumor response compared to single-target agents. researchgate.net M2698 was specifically developed as an ATP-competitive inhibitor of p70S6K and the Akt isoforms Akt1 and Akt3. medchemexpress.comabmole.com
Potential Applications in Cancers with Dysregulated PI3K/Akt/mTOR Pathway Signaling
Preclinical studies have demonstrated the potential of M2698 in various cancers characterized by a dysregulated PI3K/Akt/mTOR pathway. The compound has shown anti-proliferative activity in a range of solid tumor cell lines with genomic alterations in this pathway. genomenon.com
Key findings from preclinical models include:
Breast Cancer: M2698 has shown dose-dependent inhibition of tumor growth in xenograft models of human triple-negative (MDA-MB-468) and HER2-expressing (MDA-MB-453 and JIMT-1) breast cancer. nih.govchemsrc.com Notably, in a breast cancer model with a PTEN loss of function, a common mechanism for PI3K pathway activation, treatment with M2698 led to tumor regression. researchgate.netjax.org Combination therapy with trastuzumab or tamoxifen (B1202) has also shown promise in preclinical models and was subsequently investigated in clinical trials. researchgate.netd-nb.info
Glioblastoma: A significant feature of M2698 is its ability to cross the blood-brain barrier. nih.govaxonmedchem.com In preclinical models, orally administered M2698 showed four-fold higher exposure in brain tumors compared to non-diseased brain tissue. nih.gov This characteristic is particularly advantageous for treating brain cancers like glioblastoma. In orthotopically implanted U251 glioblastoma models, M2698 reduced the brain tumor burden and prolonged survival. nih.govaxonmedchem.com
Gastric Cancer: The PI3K/Akt/mTOR pathway is also implicated in gastric cancer progression. researchgate.netnih.gov M2698, referred to as DIACC3010 in these studies, was shown to be effective in preclinical models of gastric cancer, both as a monotherapy and in combination with trastuzumab. researchgate.netnih.gov Studies identified potential sensitivity markers, including PIK3CA mutations and low basal levels of pERK. researchgate.netnih.gov
Pancreatic and Lung Cancer: M2698 has demonstrated the ability to reduce tumor volume in mouse xenograft models of MiaPaCa-2 pancreatic cancer and A549 non-small cell lung cancer (NSCLC). caymanchem.combertin-bioreagent.com
Ovarian and Uterine Cancer: In a panel of ovarian cancer cell lines, the IC50 for M2698 ranged from 0.7 to 12.9 µM. researchgate.net For uterine cancer cell lines, the IC50 values varied from 0.0004 to 33.8 µM. researchgate.net Synergistic effects were observed when M2698 was combined with paclitaxel (B517696) in mouse models of these cancers. researchgate.net
Small Cell Lung Cancer (SCLC): Following a clinical observation of prolonged stable disease in an SCLC patient, a screen of 45 patient-derived xenograft (PDX) models showed a tumor control rate of about 27% with M2698 treatment. pharmaweek.com
The tables below summarize the in vitro potency and preclinical efficacy of M2698 in various cancer models.
Table 1: In Vitro Inhibitory Activity of M2698
| Target | IC50 (nM) | Cell Lines | Effect |
|---|---|---|---|
| p70S6K | 1 | - | Direct Inhibition |
| Akt1 | 1 | - | Direct Inhibition |
| Akt3 | 1 | - | Direct Inhibition |
| pGSK3β | 17 | - | Indirect Inhibition |
| pS6 | 15 | - | Indirect Inhibition |
| Breast Tumor Cell Lines | 20-8500 | Multiple | Dose-dependent proliferation inhibition |
Data sourced from multiple preclinical studies. medchemexpress.comnih.govchemsrc.com
Table 2: Preclinical Efficacy of M2698 in Xenograft Models| Cancer Type | Cell Line/Model | Outcome |
|---|---|---|
| Triple-Negative Breast Cancer | MDA-MB-468 | Dose-dependent tumor growth inhibition |
| HER2+ Breast Cancer | MDA-MB-453, JIMT-1 | Dose-dependent tumor growth inhibition |
| PTEN-loss Breast Cancer | Xenograft Model | Tumor regression |
| Glioblastoma | U251 (orthotopic) | Reduced tumor burden, prolonged survival |
| Pancreatic Cancer | MiaPaCa-2 | Reduced tumor volume |
| Non-Small Cell Lung Cancer | A549 | Reduced tumor volume |
| Gastric Cancer | PDX Models | 38% of HER2-negative models showed significant growth inhibition |
This table represents a summary of findings from various preclinical investigations. nih.govaxonmedchem.comjax.orgnih.govcaymanchem.com
Future Directions in Preclinical Research
While M2698 has shown considerable promise, further preclinical research is essential to optimize its therapeutic potential and delineate its mechanisms of action and resistance.
Investigation of Novel Combination Therapies
The demonstrated synergy of M2698 with agents like trastuzumab and paclitaxel provides a strong rationale for exploring other combination strategies. researchgate.netresearchgate.net Future preclinical studies could investigate combinations with:
Other targeted therapies: Combining M2698 with inhibitors of parallel signaling pathways, such as the MAPK pathway, could prevent compensatory signaling and enhance anti-tumor activity. larvol.com
Chemotherapy: Further exploration of combinations with various cytotoxic agents across different cancer types could identify new synergistic regimens.
Immunotherapy: Investigating whether inhibition of the PI3K/Akt/mTOR pathway by M2698 can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors would be a valuable area of research.
CDK4/6 inhibitors: In estrogen receptor-positive (ER+) breast cancer models, the combination of M2698 (as DIACC3010) with CDK4/6 inhibitors is being assessed. larvol.com
Exploration of Efficacy in Other Preclinical Disease Models
The broad involvement of the PI3K/Akt/mTOR pathway in various pathologies suggests that the utility of M2698 may extend beyond the currently studied cancers. Preclinical research could explore its efficacy in:
Other solid tumors: Cancers such as hepatocellular carcinoma, where the PI3K/Akt pathway is often activated, could be investigated. larvol.com
Hematological malignancies: The role of this pathway in lymphomas and leukemias suggests that M2698 could have therapeutic potential in these diseases. sci-hub.se
Non-oncology indications: Dysregulation of the PI3K/Akt/mTOR pathway is also implicated in other conditions. For instance, p70S6K has been identified as a potential host kinase target for SARS-CoV-2 infection, suggesting a possible, though highly exploratory, anti-viral application. nih.gov
Development of Next-Generation Analogues with Refined Selectivity Profiles
While M2698 is relatively selective, further refinement is a key objective for future research. nih.gov The development of next-generation analogues aims to improve the therapeutic window by enhancing selectivity for the intended targets (p70S6K, Akt1/3) while minimizing engagement with other kinases. caymanchem.combertin-bioreagent.com A particular focus is on reducing the inhibition of Akt2, which has been linked to adverse effects like hyperglycemia and potential psychiatric symptoms observed in clinical trials. d-nb.infonih.govresearchgate.net Computational modeling and in silico screening are being used to design analogues, such as the conceptual compound S34, with a predicted superior binding preference for p70S6K over Akt2. larvol.comnih.govresearcher.life
Deeper Characterization of Off-Target Effects at the Molecular Level in Preclinical Contexts
A thorough understanding of the off-target effects of M2698 is crucial for predicting and managing potential toxicities. Preclinical studies have identified several other kinases that are inhibited by M2698, although to a lesser extent than p70S6K and Akt1. caymanchem.combertin-bioreagent.com These include Aurora B kinase, PKA, MSK1, MSK2, PKG1α, PKG1β, and PRKX. caymanchem.combertin-bioreagent.com
Future preclinical research should focus on:
Systematic kinase profiling: Comprehensive and quantitative screening against a broad panel of kinases to create a detailed selectivity map.
Cellular pathway analysis: Investigating how the off-target inhibition observed in biochemical assays translates to effects on signaling pathways within cancer cells and normal tissues.
Linking off-targets to toxicity: Using preclinical models to determine which specific off-target interactions are responsible for observed toxicities. For example, in silico studies have been initiated to understand how to modify the M2698 structure to reduce its interaction with Akt2, which is hypothesized to be linked to certain adverse effects. nih.govresearchgate.net
By systematically addressing these research areas, the scientific community can build upon the promising foundation of M2698 to develop more effective and safer therapies for cancers with a dysregulated PI3K/Akt/mTOR pathway.
Advanced Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings
The development of targeted cancer therapies, such as MSC2363318A (M2698), a potent and selective dual inhibitor of p70S6K and Akt, necessitates the parallel development of robust pharmacodynamic (PD) biomarkers. nih.govcancer.gov These biomarkers are crucial for establishing a clear relationship between drug administration, target engagement, and the desired biological response in preclinical models, thereby providing a strong rationale for clinical investigation. nih.govcancer.gov For M2698, preclinical research has focused on identifying and validating biomarkers that accurately reflect the compound's mechanism of action—the simultaneous inhibition of the PI3K/Akt/mTOR (PAM) pathway at two critical nodes. nih.govnih.gov
In preclinical settings, the identification of suitable PD biomarkers for M2698 has centered on the direct and indirect downstream substrates of its primary targets, p70S6K and Akt. nih.govmedchemexpress.com The phosphorylation status of these substrates serves as a sensitive indicator of M2698's biological activity. nih.gov Key identified biomarkers include phosphorylated ribosomal protein S6 (pS6), a downstream effector of p70S6K, and phosphorylated glycogen (B147801) synthase kinase 3 beta (pGSK3β), an indirect marker of Akt activity. nih.govmedchemexpress.commedchemexpress.cn
The validation of these biomarkers has been extensively carried out in a variety of preclinical models, including numerous cancer cell lines and in vivo xenograft models of human cancers. nih.govresearchgate.net These studies have been instrumental in demonstrating a dose-dependent relationship between M2698 exposure and the inhibition of these biomarkers, which in turn correlates with the compound's anti-proliferative and anti-tumor effects. nih.govresearchgate.net
Preclinical validation has also involved the use of sophisticated analytical methods to quantify biomarker modulation. For instance, in vitro cell-based assays, such as the sulforhodamine B (SRB) assay, have been employed to measure the impact of M2698 on cell proliferation across a panel of human cancer cell lines. nih.gov In vivo, the relationship between M2698 plasma concentrations and tumor biomarker inhibition has been characterized using indirect response modeling, providing a quantitative understanding of the pharmacokinetic/pharmacodynamic (PK/PD) relationship. nih.gov
Furthermore, the preclinical evaluation of M2698 has extended to various tumor types with dysregulated PAM pathway signaling, including breast cancer (triple-negative and Her2-expressing), glioblastoma, pancreatic, and ovarian cancer models. nih.govresearchgate.netaxonmedchem.com In these models, M2698 demonstrated significant, dose-dependent tumor growth inhibition, which was associated with the modulation of pS6 and other pathway-related biomarkers. nih.govresearchgate.net Notably, in a breast cancer xenograft model, M2698 treatment led to a greater than 90% inhibition of S6 phosphorylation in tumors. nih.gov
An interesting aspect of M2698's preclinical pharmacodynamics is the observed increase in phosphorylated Akt (pAkt) levels in tumor tissue following treatment. nih.govmedchemexpress.com This phenomenon is indicative of the feedback loop activation that can occur with mTORC1 inhibition. nih.gov However, the simultaneous inhibition of Akt by M2698 is evidenced by the lack of change in the phosphorylation of the Akt substrate PRAS40, confirming the dual inhibitory action of the compound. nih.gov
The table below summarizes the key pharmacodynamic biomarkers for M2698 that have been identified and validated in preclinical studies.
| Biomarker | Preclinical Model(s) | Key Findings |
| Phosphorylated S6 (pS6) | Breast cancer cell lines (MDA-MB-468, MDA-MB-453, JIMT-1) and xenograft models; U251 glioblastoma xenograft model; various human cancer cell lines. nih.gov | Dose-dependent inhibition of pS6 was observed both in vitro and in vivo. nih.govmedchemexpress.com In a breast cancer xenograft model, M2698 treatment resulted in over 90% inhibition of S6 phosphorylation. nih.gov A sustained inhibition of S6K phosphorylation for up to 24 hours was observed in tumors. researchgate.net |
| Phosphorylated GSK3β (pGSK3β) | In vitro kinase assays. nih.govmedchemexpress.com | M2698 demonstrated indirect inhibition of pGSK3β, indicating its effect on the Akt pathway. nih.govmedchemexpress.commedchemexpress.cn |
| Phosphorylated Akt (pAkt) | Breast cancer xenograft models. nih.govmedchemexpress.com | Increased levels of pAkt were observed in tumor tissue, suggesting feedback loop activation. nih.govmedchemexpress.com |
| Phosphorylated PRAS40 | Breast cancer xenograft models. nih.gov | No significant changes in the phosphorylation of this Akt substrate were observed, indicating that the feedback-induced Akt activity was subsequently blocked by M2698. nih.gov |
Q & A
Q. What criteria should guide the selection of in vivo models for M2698 toxicity profiling?
- Methodological Answer : Prioritize models with humanized drug-metabolizing enzymes (e.g., CYP3A4-transgenic mice). Assess organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT/AST for liver, BUN/creatinine for kidney). Include both acute and chronic dosing regimens to capture cumulative effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
